molecular formula C27H31N3O2 B2730343 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine CAS No. 497060-75-0

1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine

Cat. No.: B2730343
CAS No.: 497060-75-0
M. Wt: 429.564
InChI Key: WRSBPINNJXXVQS-UHFFFAOYSA-N
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Description

1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a pyridine ring substituted with a tert-butylphenoxy group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The pyridine ring is then synthesized separately and functionalized with the tert-butylphenoxy group. Finally, the two parts are coupled together using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)-[2-(4-methylphenoxy)pyridin-3-yl]methanone
  • (4-Benzylpiperazin-1-yl)-[2-(4-ethylphenoxy)pyridin-3-yl]methanone

Uniqueness

Compared to similar compounds, 1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine stands out due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity, making it a valuable compound for further research.

Biological Activity

1-benzyl-4-[2-(4-tert-butylphenoxy)pyridine-3-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on a variety of research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The compound can be characterized by its molecular formula C24H28N2O2C_{24}H_{28}N_2O_2 and its crystal structure, which has been analyzed using X-ray diffraction techniques.

Crystallographic Data

The crystal structure reveals that the compound adopts a specific conformation conducive to its biological activity. Key crystallographic parameters include:

ParameterValue
Space GroupP2₁/n
a (Å)9.875(6)
b (Å)10.415(6)
c (Å)20.562(12)
β (°)98.130(7)
Volume (ų)2094(2)

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interaction with specific receptors and its pharmacological effects.

This compound is believed to interact with multiple biological pathways, particularly through receptor modulation. It has shown activity as a selective nonpeptide agonist for certain opioid receptors, which are critical in pain modulation and other physiological processes .

Case Studies

  • Opioid Receptor Interaction : A study demonstrated that compounds similar to this compound exhibit high affinity for delta-opioid receptors. The introduction of various substituents at different positions on the piperazine ring significantly influenced binding affinity and potency .
  • Anticancer Activity : Research has indicated that derivatives of this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines. Specific assays have shown significant cytotoxicity against various tumor types at micromolar concentrations.
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of related piperazine compounds, suggesting that they may mitigate oxidative stress-induced neuronal damage .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with a favorable safety profile; however, further investigations are needed to fully elucidate its toxicity and side effects.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-27(2,3)22-11-13-23(14-12-22)32-25-24(10-7-15-28-25)26(31)30-18-16-29(17-19-30)20-21-8-5-4-6-9-21/h4-15H,16-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSBPINNJXXVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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